molecular formula C11H16O2 B7901419 2,6-Dimethyl-4-ethoxybenzyl alcohol

2,6-Dimethyl-4-ethoxybenzyl alcohol

Cat. No.: B7901419
M. Wt: 180.24 g/mol
InChI Key: HLRANDSNUVLFOX-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-ethoxybenzyl alcohol is an organic compound with the molecular formula C11H16O2 It is a benzyl alcohol derivative characterized by the presence of two methyl groups and an ethoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethyl-4-ethoxybenzyl alcohol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with ethyl bromide in the presence of a base such as potassium carbonate. The resulting 2,6-dimethyl-4-ethoxyphenol is then subjected to reduction using a suitable reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethyl-4-ethoxybenzyl alcohol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products:

    Oxidation: 2,6-Dimethyl-4-ethoxybenzaldehyde or 2,6-Dimethyl-4-ethoxybenzoic acid.

    Reduction: 2,6-Dimethyl-4-ethoxybenzyl alkane.

    Substitution: 2,6-Dimethyl-4-ethoxybenzyl chloride.

Scientific Research Applications

2,6-Dimethyl-4-ethoxybenzyl alcohol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-ethoxybenzyl alcohol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    2,6-Dimethylbenzyl alcohol: Lacks the ethoxy group, resulting in different chemical and physical properties.

    4-Ethoxybenzyl alcohol: Lacks the methyl groups, affecting its reactivity and applications.

    2,6-Dimethyl-4-methoxybenzyl alcohol: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.

Uniqueness: 2,6-Dimethyl-4-ethoxybenzyl alcohol is unique due to the presence of both methyl and ethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

(4-ethoxy-2,6-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c1-4-13-10-5-8(2)11(7-12)9(3)6-10/h5-6,12H,4,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRANDSNUVLFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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